

Decoding the Certificate of Analysis for Olaparib-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for **Olaparib-d4**, a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. Understanding the nuances of a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental data. This document will dissect the critical components of a typical **Olaparib-d4** CoA, presenting quantitative data in accessible tables, detailing the underlying experimental methodologies, and visualizing the quality control workflow.

Quantitative Data Summary

The following tables summarize the key quantitative specifications typically found on a Certificate of Analysis for **Olaparib-d4**. These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties



Parameter	Specification
Product Name	Olaparib-d4
Alternative Names	4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2h)-phthalazinone[1]
Molecular Formula	C24H19D4FN4O3[1]
Molecular Weight	438.5 g/mol [1]
Appearance	A solid[1][2]
Solubility	DMSO: 10 mg/mL, DMF: 3 mg/mL

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Purity (Deuterated Forms)	LC-MS/MS	≥99% (d1-d4)
Chemical Purity	RP-HPLC	≥98%
Isotopic Enrichment	Mass Spectrometry	≥99% Deuterated Forms

Table 3: Physical and Chemical Data

Parameter	Method	Result
¹ H-NMR	NMR Spectroscopy	Consistent with Structure
Mass Spectrum	Mass Spectrometry	Consistent with Structure
UV Maximum (λmax)	UV Spectroscopy	277 nm

Experimental Protocols

The analytical methods employed to certify a batch of **Olaparib-d4** are critical to understanding the quality of the material. Below are detailed methodologies for key experiments typically cited



in a CoA.

1. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the chemical purity of **Olaparib-d4** and to detect the presence of any non-deuterated Olaparib or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Waters Symmetry C18 (150 x 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A gradient mixture of ammonium acetate buffer (pH 3.5) and methanol. A common starting ratio is 50:50 (v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection: UV at 254 nm.
- Sample Preparation: A stock solution is prepared by dissolving a known weight of **Olaparib-d4** in methanol to a concentration of 1.0 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 100 μg/mL). The solution is filtered through a 0.45 μm membrane filter before injection.
- Quantification: The peak area of Olaparib-d4 is compared to the total area of all peaks to calculate the purity.
- 2. Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Olaparib-d4** and to determine the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

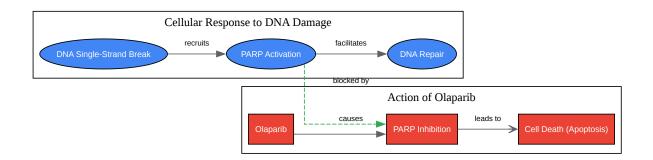


- Sample Preparation: The sample is prepared as described for HPLC analysis and infused into the mass spectrometer.
- Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak
 corresponding to the mass of Olaparib-d4 (m/z ~439.5). The relative intensities of the peaks
 corresponding to the d1, d2, d3, and d4 species are used to calculate the isotopic
 enrichment.
- 3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR spectroscopy is used to confirm the chemical structure of **Olaparib-d4**.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
- Analysis: The resulting spectrum is compared to a reference spectrum of Olaparib. The
 absence or significant reduction of proton signals at the sites of deuteration, coupled with the
 presence of all other expected proton signals, confirms the identity and deuteration pattern of
 the molecule.

Visualization of Quality Control and Analysis Workflow

The following diagrams illustrate the typical signaling pathway of PARP inhibitors like Olaparib and the general workflow for the certification of a chemical standard like **Olaparib-d4**.

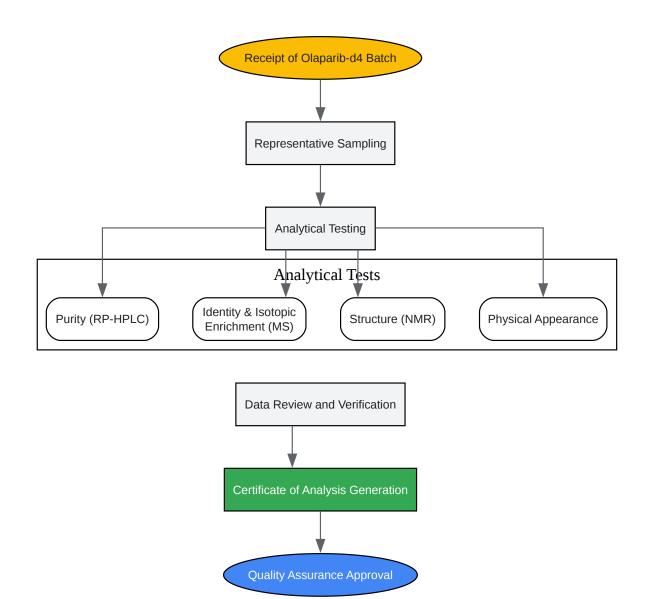




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Caption: Simplified signaling pathway of PARP inhibition by Olaparib.





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Caption: General workflow for generating a Certificate of Analysis.

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